molecular formula C12H12ClNO2 B11069645 4-Chloro-6,8-dimethoxy-2-methylquinoline

4-Chloro-6,8-dimethoxy-2-methylquinoline

Cat. No.: B11069645
M. Wt: 237.68 g/mol
InChI Key: WDLNMJWYDJLDES-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,8-dimethoxy-2-methylquinoline can be achieved through several synthetic routes. One common method involves the cyclization of suitable aniline-type precursors using classic methods for quinoline ring assembly. For example, the Skraup reaction and its modification, the Doebner-Miller synthesis, are often employed . These reactions typically involve the use of glycerol, sulfuric acid, and an α,β-unsaturated carbonyl compound such as crotonaldehyde.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,8-dimethoxy-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in substitution reactions include dimethylamine, which can replace the chlorine atom under heating in a solvent such as dimethylformamide (DMF) . Other reagents and conditions may vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with dimethylamine results in the formation of 4-dimethylamino-6,8-dimethoxyquinoline .

Scientific Research Applications

4-Chloro-6,8-dimethoxy-2-methylquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6,8-dimethoxy-2-methylquinoline involves its interaction with specific molecular targets and pathways. detailed information on its mechanism of action is limited and may require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-6,8-dimethoxy-2-methylquinoline include:

Uniqueness

This compound is unique due to the specific positions of the chlorine and methoxy groups on the quinoline ring

Properties

IUPAC Name

4-chloro-6,8-dimethoxy-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-7-4-10(13)9-5-8(15-2)6-11(16-3)12(9)14-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLNMJWYDJLDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=N1)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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